![molecular formula C11H15NO3 B2772924 3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid CAS No. 938131-01-2](/img/structure/B2772924.png)

3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

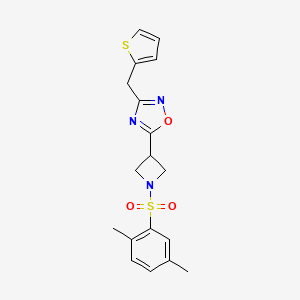

“3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid” is an organic compound. It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The molecule consists of a benzene ring substituted with a carboxylic acid and an aminomethyl group .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzene ring, a carboxylic acid group, and an aminomethyl group . The empirical formula is C10H13NO3, and the molecular weight is 195.22 .Scientific Research Applications

Biosynthesis of Natural Products

3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a key precursor in the biosynthesis of a wide range of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. These compounds have various biochemical and medicinal properties, highlighting the importance of 3,5-AHBA in natural product chemistry and pharmacology (Kang, Shen, & Bai, 2012).

Synthesis and Characterization of Azo-Benzoic Acids

Research into the synthesis, characterization, and structures of azo-benzoic acids, including derivatives of 3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid, has contributed to advancements in dye and pigment chemistry. These studies involve spectroscopic techniques and theoretical methods to understand the properties and applications of these compounds (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Magnetic Properties of Nitroxide Compounds

The study of 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a compound related to the this compound framework, reveals significant insights into the magnetic properties and potential applications of nitroxide-based radicals in materials science (Baskett & Lahti, 2005).

Antibacterial Activity of Hybrid Derivatives

Hybrid derivatives of 3-hydroxy benzoic acid, closely related to the chemical structure , have been synthesized and tested for their antibacterial activity. This research underscores the potential of such compounds in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Polyaniline Doping

Benzoic acid and its derivatives, including this compound, have been explored as dopants for polyaniline, a conducting polymer. This research highlights the role of these compounds in modifying the electrical properties of polyaniline for advanced technological applications (Amarnath & Palaniappan, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

It is suggested that it may have cholinergic properties and could potentially potentiate dopamine while partially inhibiting serotonin .

Mode of Action

The compound’s interaction with its targets is not fully understood. It is suggested that it may enhance the action of dopamine, a neurotransmitter associated with reward and pleasure systems in the brain. At the same time, it might partially inhibit serotonin, another neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

Given its potential effects on dopamine and serotonin, it may influence pathways related to mood regulation and cognitive function .

Result of Action

Given its potential effects on dopamine and serotonin, it may have implications for mood regulation and cognitive function .

Properties

IUPAC Name |

3-[[2-hydroxyethyl(methyl)amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(5-6-13)8-9-3-2-4-10(7-9)11(14)15/h2-4,7,13H,5-6,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEYBEVNGUWLFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=CC(=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2772844.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2772845.png)

![2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B2772848.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide](/img/structure/B2772850.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772852.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2772860.png)

![4-acetyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2772863.png)